Thromboplastin

Vitamin K antagonist monitoring Factor VII sensitivity INR stability

Thromboplastin reagent source directly impacts clinical coagulation results. Source-defined products (rabbit brain, human placenta, recombinant human) exhibit divergent ISI values influencing INR calculations. Labs performing >100 PT/INR tests daily should specify recombinant thromboplastin with ISI ~1.0 for enhanced stability and reduced PT ratio variability. Thrombophilia labs requiring lupus anticoagulant sensitivity need recombinant source with validated 1:26 dilution protocol. Before procurement, request lot-specific ISI documentation, between-assay CV data, and extended lot consistency provisions. Reagent switching necessitates re-validation of therapeutic reference ranges; anticipate systematic INR bias of +7% to +28% when transitioning between tissue-extract and recombinant sources.

Molecular Formula C217H342N68O60S3
Molecular Weight 4960 g/mol
CAS No. 9002-05-5
Cat. No. B12709170
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThromboplastin
CAS9002-05-5
Molecular FormulaC217H342N68O60S3
Molecular Weight4960 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)O)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC6=CN=CN6)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C7CCCN7C(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CS)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C8CCCN8C(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC9=CNC1=CC=CC=C19)NC(=O)C(CCSC)N
InChIInChI=1S/C217H342N68O60S3/c1-103(2)79-139(263-187(319)141(81-105(5)6)272-207(339)169(109(13)14)280-205(337)158-54-37-75-284(158)210(342)110(15)247-175(307)126(48-32-70-237-213(226)227)250-191(323)145(262-173(305)122(219)67-77-347-19)85-115-91-242-123-44-27-24-41-119(115)123)174(306)245-95-165(300)248-151(96-286)198(330)265-140(80-104(3)4)189(321)278-156(101-346)203(335)259-137(68-78-348-20)183(315)249-130(52-36-74-241-217(234)235)185(317)283-172(113(18)293)211(343)285-76-38-53-157(285)204(336)260-134(58-64-162(223)297)182(314)274-154(99-289)202(334)276-153(98-288)200(332)268-148(88-118-94-236-102-246-118)194(326)264-143(83-107(9)10)197(329)282-170(111(16)291)208(340)273-147(87-117-93-244-125-46-29-26-43-121(117)125)193(325)251-127(49-33-71-238-214(228)229)176(308)256-135(59-65-163(224)298)186(318)281-171(112(17)292)209(341)277-155(100-290)201(333)270-150(90-167(303)304)196(328)275-152(97-287)199(331)258-131(55-61-159(220)294)178(310)255-133(57-63-161(222)296)181(313)266-144(84-114-39-22-21-23-40-114)190(322)253-129(51-35-73-240-216(232)233)184(316)279-168(108(11)12)206(338)271-142(82-106(7)8)188(320)269-149(89-164(225)299)195(327)252-128(50-34-72-239-215(230)231)177(309)267-146(86-116-92-243-124-45-28-25-42-120(116)124)192(324)257-136(60-66-166(301)302)179(311)254-132(56-62-160(221)295)180(312)261-138(212(344)345)47-30-31-69-218/h21-29,39-46,91-94,102-113,122,126-158,168-172,242-244,286-293,346H,30-38,47-90,95-101,218-219H2,1-20H3,(H2,220,294)(H2,221,295)(H2,222,296)(H2,223,297)(H2,224,298)(H2,225,299)(H,236,246)(H,245,306)(H,247,307)(H,248,300)(H,249,315)(H,250,323)(H,251,325)(H,252,327)(H,253,322)(H,254,311)(H,255,310)(H,256,308)(H,257,324)(H,258,331)(H,259,335)(H,260,336)(H,261,312)(H,262,305)(H,263,319)(H,264,326)(H,265,330)(H,266,313)(H,267,309)(H,268,332)(H,269,320)(H,270,333)(H,271,338)(H,272,339)(H,273,340)(H,274,314)(H,275,328)(H,276,334)(H,277,341)(H,278,321)(H,279,316)(H,280,337)(H,281,318)(H,282,329)(H,283,317)(H,301,302)(H,303,304)(H,344,345)(H4,226,227,237)(H4,228,229,238)(H4,230,231,239)(H4,232,233,240)(H4,234,235,241)/t110-,111+,112+,113+,122-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,152-,153-,154-,155-,156-,157-,158-,168-,169-,170-,171-,172-/m0/s1
InChIKeyPGOHTUIFYSHAQG-LJSDBVFPSA-N
Commercial & Availability
Standard Pack Sizes4 mg / 50 ku / 100 ku / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thromboplastin (CAS 9002-05-5) for Prothrombin Time Testing: A Procurement Guide for Coagulation Laboratories


Thromboplastin (CAS 9002-05-5), also referred to as tissue factor or Coagulation Factor III, is a complex biochemical reagent composed of tissue factor protein and phospholipids that initiates the extrinsic coagulation cascade in vitro . It functions as the primary activator in the prothrombin time (PT) assay, a fundamental screening test for evaluating coagulation factor deficiencies and monitoring oral anticoagulant therapy [1]. Unlike chemically defined synthetic compounds, Thromboplastin is a biological extract derived from tissue sources such as rabbit brain, human placenta, or produced via recombinant technology, with each source exhibiting distinct performance characteristics that critically influence clinical laboratory results [2].

Why Generic Substitution of Thromboplastin Reagents Fails: Source-Dependent Performance Divergence in PT/INR Testing


Thromboplastin reagents cannot be substituted generically within a laboratory workflow because their performance characteristics are inextricably linked to their biological source and manufacturing process. Reagents derived from different tissue sources (e.g., rabbit brain vs. human placenta) or production methods (e.g., tissue-extract vs. recombinant) exhibit statistically significant and clinically meaningful divergence in International Sensitivity Index (ISI) values, which directly determine INR calculation [1]. Moreover, the phospholipid composition inherent to each source class dictates differential sensitivity to specific coagulation factor deficiencies, particularly Factor VII, resulting in INR discrepancies that can exceed 0.39 INR units between reagents [2]. Even when calibrated to the same International Reference Preparation, between-laboratory coefficients of variation for ISI assignment differ between rabbit-derived and recombinant human thromboplastin preparations [3]. The evidence below quantifies these critical differences across key selection dimensions.

Quantitative Comparative Evidence: Tissue-Extract Thromboplastin vs. Recombinant Alternatives for Laboratory Procurement


Factor VII Sensitivity Divergence: Recombinant vs. Tissue-Extract Thromboplastin in VKA Monitoring

Recombinant human thromboplastins demonstrate substantially greater sensitivity to Factor VII (FVII) than tissue-extract thromboplastins derived from animal or human tissue sources. In a controlled study adding purified FVII (0.062 μg mL⁻¹) to pooled plasmas from VKA patients, FVII activity increased by approximately 32% when measured with recombinant thromboplastin versus 20% with tissue-extract thromboplastin, representing a 12-percentage-point differential [1]. Pooled analysis across three tissue-extract (Neoplastin C1+, Hepato Quick, Thromborel S) and three recombinant human (Recombiplastin 2G, Innovin, CoaguChek XS) reagents confirmed that the FVII-induced INR change was significantly greater for recombinant than for tissue-extract thromboplastins across all tested concentrations [1].

Vitamin K antagonist monitoring Factor VII sensitivity INR stability Thromboplastin selection

Systematic INR Bias Between Thromboplastin Reagent Classes in Multicenter Studies

A 33-laboratory UK collaborative study quantified systematic INR differences between recombinant tissue factor reagents and conventional thromboplastins using lyophilized plasma samples from warfarinized patients. Mean INR results with Recombiplastin were on average 7% greater than those obtained with Innovin, 8% greater than results with Manchester Reagent (rabbit brain thromboplastin), and 18% less than INRs with Instrumentation Laboratory thromboplastin [1]. Notably, INRs obtained with IL thromboplastin were markedly (mean 28%) greater than results obtained with Innovin [1]. This demonstrates that both recombinant-to-recombinant and recombinant-to-conventional reagent comparisons yield statistically significant bias, with differences exceeding 25% between some reagent pairings [1].

INR standardization Thromboplastin calibration Oral anticoagulation Laboratory quality assessment

ISI Value Differentiation Across Thromboplastin Classes and Their Impact on INR Precision

International Sensitivity Index (ISI) values, which mathematically convert prothrombin time ratios to INR, differ systematically between thromboplastin classes. Relipidated recombinant tissue factor (r-TF) calibrated against the WHO International Reference Preparation BCT/253 (human plain) yielded an ISI of 0.96 (instrumental) and 1.12 (manual) . In contrast, conventional rabbit brain thromboplastins and human placental reagents typically exhibit ISI values ranging from approximately 1.0 to 2.81 [1]. An international collaborative study for standard calibration found mean ISI for rabbit brain thromboplastin (RBT/16) was 1.21 with a between-laboratory coefficient of variation (CV) of 4.6%, while recombinant human thromboplastin (rTF/16) had a mean ISI of 1.11 with a between-laboratory CV of 5.7% [2].

International Sensitivity Index Thromboplastin calibration INR precision WHO standardization

Differential Detection Performance for Lupus Anticoagulant: Recombinant vs. Placental Thromboplastin

In a comparative study evaluating thromboplastin inhibition assay (TTI) for lupus anticoagulant (LA) detection, recombinant human tissue factor (Innovin) at a 1:26 dilution demonstrated superior discrimination compared to human placenta thromboplastin (Thromborel S) at the same dilution. The mean TTI value with Innovin 1:26 was statistically different from Thromborel S at identical dilution (p < 0.05) [1]. All LA-positive patients (12/12) had a TTI value >1.2 using Innovin at 1:26 dilution, and Innovin showed similar sensitivity to dilute Russell's Viper Venom Time (dRVVT) for LA detection in a consecutive patient cohort [1].

Lupus anticoagulant Thromboplastin inhibition assay dRVVT Thrombophilia testing

Dosing Discordance Rates: Impact of Thromboplastin Selection on Warfarin Management Decisions

The choice of thromboplastin reagent directly impacts clinical warfarin dosing decisions, with discordance rates varying substantially based on reagent pairing and calibration method. In a study of 100 warfarin patients using Neoplastin Plus (rabbit brain, ISI 1.31) and Innovin (recombinant human, ISI 0.77 with correction), discordance in warfarin dosing recommendations was approximately 3 times higher with INR calibration using lyophilized calibrator plasmas (27% discordance) compared to standard ISI-based calculation (11% discordance) [1]. Furthermore, significant bias of 0.16 INR units (p < 0.00001) with regression r = -0.77 was observed between Neoplastin Plus INRs and Innovin calibrated INRs [1].

Warfarin dosing INR therapeutic range Anticoagulation management Reagent concordance

Between-Assay Reproducibility: Recombinant Thromboplastin Performance Characteristics

Recombinant tissue factor thromboplastin demonstrates quantifiable reproducibility characteristics relevant for high-throughput laboratory settings. In a multicenter evaluation comparing recombinant human thromboplastin (Innovin) with high-sensitivity rabbit brain thromboplastin (Thromboplastin IS), the recombinant reagent exhibited better intra-assay and inter-assay imprecision when prothrombin time was performed on abnormal patient samples [1]. Specifically, relipidated recombinant tissue factor (r-TF) evaluated against conventional rabbit brain thromboplastin (Manchester Reagent) demonstrated between-assay reproducibility expressed as coefficient of variation of 2.3% at normal PT levels and 3.9% at abnormal PT levels . This provides a quantitative benchmark for recombinant thromboplastin precision under standard laboratory operating conditions .

Assay reproducibility Coefficient of variation PT precision Quality control

Optimal Application Scenarios for Thromboplastin Reagent Selection Based on Quantitative Evidence


High-Volume Clinical Coagulation Laboratories Requiring Long-Term INR Consistency

For hospital or reference laboratories performing >100 PT/INR tests daily, recombinant thromboplastin with ISI values approximating 1.0 (range 0.96-1.16) provides enhanced long-term stability and reduced amplification of PT ratio variability [1]. However, procurement decisions must account for the 5.7% between-laboratory CV in ISI assignment for recombinant reagents versus 4.6% for rabbit brain preparations [2]. Laboratories transitioning from tissue-extract to recombinant thromboplastin should anticipate a systematic INR bias that can range from +7% to +28% depending on the specific reagent pairing, necessitating re-establishment of therapeutic reference ranges .

Specialized Thrombophilia Testing and Lupus Anticoagulant Detection

In thrombophilia reference laboratories performing lupus anticoagulant testing, recombinant human thromboplastin (e.g., Innovin) demonstrates superior discrimination at 1:26 dilution compared to human placenta-derived reagents, achieving sensitivity equivalent to dRVVT [1]. The evidence that all 12 LA-positive patients had TTI >1.2 with recombinant reagent at 1:26 dilution supports its use as a primary screening tool [1]. Procurement specifications should require recombinant source material and validation of the 1:26 dilution protocol to achieve optimal diagnostic performance [1].

Research Applications Requiring Defined Reagent Composition and Reproducibility

For basic and translational coagulation research where between-assay reproducibility directly impacts statistical power and publication validity, recombinant thromboplastin offers defined composition (recombinant human tissue factor relipidated with synthetic phospholipids) with documented between-assay CV of 2.3% at normal PT levels and 3.9% at abnormal PT levels [1]. This contrasts with tissue-extract thromboplastins, which exhibit inherent biological variability in phospholipid composition and factor content that can confound research endpoints [2]. Investigators should specify recombinant source and request vendor-provided lot-specific ISI and CV documentation as part of the procurement process.

Oral Anticoagulation Clinics Monitoring Patients During VKA Initiation or Dose Adjustment

In anticoagulation management settings where Factor VII-mediated INR fluctuations during warfarin initiation or bridging therapy are clinically relevant, the 12-percentage-point difference in FVII sensitivity between recombinant and tissue-extract thromboplastins translates to measurable differences in INR stability [1]. The 27% dosing discordance rate observed when switching between rabbit brain and recombinant thromboplastins using calibrator plasmas underscores the necessity for laboratories to maintain consistent thromboplastin source and re-validate therapeutic ranges following any reagent change [2]. Procurement contracts should include provisions for extended lot consistency and advance notification of formulation changes [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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